3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.73 g/mol . It is characterized by the presence of a chloro, ethoxy, and fluorobenzyl group attached to a benzaldehyde core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro and fluorobenzyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde include:
3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde: This compound has a similar structure but with a different position of the fluorine atom on the benzyl group.
3-chloro-5-methoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde: This compound has a methoxy group instead of an ethoxy group.
3-chloro-5-ethoxy-4-[(3-chlorobenzyl)oxy]benzaldehyde: This compound has a chloro group instead of a fluorine atom on the benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARVYNPWLQJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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